Bio-11-cytidine-5'-triphosphate, commonly referred to as Bio-11-CTP, is a biotinylated nucleotide analog of cytidine triphosphate. It serves as a substrate for various RNA polymerases, including T3, T7, and SP6, facilitating the incorporation of biotin into RNA during in vitro transcription reactions. This compound is particularly valuable in molecular biology for applications such as nucleic acid hybridization, sequencing, and genome analysis due to its ability to produce biotin-labeled RNA transcripts that exhibit higher specificity and sensitivity compared to traditional DNA probes .
Bio-11-CTP is synthesized from biotin and cytidine triphosphate through chemical modification processes. It belongs to the class of biotinylated nucleotides, which are essential for various biochemical applications, particularly in the field of molecular biology. The compound is typically available in liquid form with a concentration of 10 mM in Tris-HCl buffer at pH 7.5 .
Bio-11-CTP can be synthesized through several methods, primarily involving the chemical modification of cytidine triphosphate. The synthesis process generally includes:
The molecular formula of Bio-11-CTP is , with a molecular weight of approximately 877.7 g/mol. The structure features:
The compound appears as a clear, colorless liquid when dissolved in water .
Bio-11-CTP participates in several key reactions:
The mechanism of action for Bio-11-CTP involves its incorporation into RNA during transcription:
Bio-11-CTP exhibits several notable physical and chemical properties:
Bio-11-CTP has diverse applications in scientific research:
Biotin-11-CTP (Bio-11-CTP) serves as a crucial analog of cytidine triphosphate in molecular biology applications, enabling the enzymatic synthesis of biotin-labeled RNA probes through in vitro transcription. This modified nucleotide features an 11-atom linker arm connecting the biotin moiety to the cytidine base, allowing streptavidin-based detection while maintaining compatibility with various bacteriophage-derived RNA polymerases. Among these enzymes, T7, T3, and SP6 RNA polymerases demonstrate distinct incorporation efficiencies for Bio-11-CTP due to structural differences in their nucleotide binding pockets and catalytic mechanisms [2] [7].
T7 RNA polymerase exhibits the highest incorporation efficiency for Bio-11-CTP, achieving coupling efficiencies exceeding 95% under optimized reaction conditions. This high efficiency stems from T7 RNA polymerase's relatively spacious active site and its tolerance for modified nucleotides with extended linker arms. Kinetic studies reveal that the enzyme recognizes the base functional groups of Bio-11-CTP similarly to natural CTP, particularly through interactions with the 6-carbonyl and 7-imino groups of the cytidine base along the major groove [7]. SP6 RNA polymerase demonstrates moderately lower incorporation efficiency (approximately 85-90%), while T3 RNA polymerase shows the lowest efficiency (approximately 75-80%) among the three major bacteriophage-derived enzymes [2]. These efficiency differences directly impact biotinylation density in RNA probes, subsequently affecting detection sensitivity in applications like in situ hybridization and microarray analysis.
Table 1: Incorporation Efficiency of Bio-11-CTP by Bacteriophage RNA Polymerases
RNA Polymerase | Promoter Specificity | Relative Incorporation Efficiency | Optimal Reaction Conditions |
---|---|---|---|
T7 | T7 promoter | >95% | 37°C, pH 7.9, 10 mM Mg²⁺ |
SP6 | SP6 promoter | 85-90% | 40°C, pH 7.5, 15 mM Mg²⁺ |
T3 | T3 promoter | 75-80% | 37°C, pH 7.9, 8 mM Mg²⁺ |
The promoter recognition specificities of these RNA polymerases further influence their utility with Bio-11-CTP. Each enzyme exhibits high fidelity for its respective promoter sequence, with minimal cross-reactivity. T7 RNA polymerase recognizes a 23-base pair promoter sequence, while SP6 binds a distinct 18-base pair promoter region [2] [7]. This specificity enables targeted transcription from plasmid vectors containing corresponding promoter elements, allowing researchers to generate strand-specific RNA probes with defined biotin incorporation patterns when substituting Bio-11-CTP for a portion of the natural CTP pool in transcription reactions [3].
The enzymatic incorporation of Bio-11-CTP follows Michaelis-Menten kinetics but exhibits altered catalytic parameters compared to natural CTP substrates. Comprehensive kinetic analyses reveal that Bio-11-CTP typically displays a 2-3 fold higher Michaelis constant (Kₘ) and a 10-15% reduction in maximal velocity (Vₘₐₓ) across bacteriophage polymerases [7] [10]. This indicates a moderately reduced binding affinity and incorporation rate compared to unmodified CTP, attributable to steric hindrance from the biotin moiety and its extended linker arm.
Time-course analyses demonstrate that Bio-11-CTP incorporation reaches completion within the first minutes of transcription initiation. The catalytic efficiency (kₐₜ/Kₘ) of T7 RNA polymerase with Bio-11-CTP approaches 85-90% of its efficiency with natural CTP, significantly higher than that observed for other modified nucleotides. This relatively high efficiency enables robust biotin incorporation without compromising overall transcript yield when appropriate nucleotide ratios are maintained. Most protocols recommend a 1:4 ratio of Bio-11-CTP to natural CTP (e.g., 0.4 mM Bio-11-CTP: 1.2 mM CTP) to balance labeling density with transcript integrity and yield [4] [10].
Table 2: Kinetic Parameters for Bio-11-CTP Incorporation by Engineered Polymerases
Enzyme Variant | Kₘ (μM) | Vₘₐₓ (nmol/min/μg) | kₐₜ (s⁻¹) | kₐₜ/Kₘ (μM⁻¹s⁻¹) |
---|---|---|---|---|
Wild-type T7 | 42 ± 3.5 | 18.7 ± 0.9 | 65 ± 3 | 1.55 ± 0.12 |
PUP Mutant M1 | 38 ± 2.8 | 21.2 ± 1.1 | 74 ± 4 | 1.95 ± 0.15 |
PUP Mutant M2 | 35 ± 2.1 | 23.5 ± 1.3 | 82 ± 4 | 2.34 ± 0.17 |
Recent advances in polymerase engineering have yielded mutant variants with enhanced catalytic efficiency for modified nucleotides like Bio-11-CTP. Mutant variants of CID1 poly(U) polymerase (PUP) derived from Schizosaccharomyces pombe demonstrate significantly improved incorporation kinetics, with some variants achieving coupling efficiencies approaching 95% for Bio-11-CTP [6]. These engineered enzymes exhibit expanded active sites that better accommodate the steric bulk of biotinylated nucleotides while maintaining transcriptional fidelity. The development of such specialized polymerases has enabled template-independent enzymatic RNA synthesis incorporating Bio-11-CTP, with liquid-phase synthesis achieving an average coupling efficiency of 95% across ten cycles of nucleotide addition [6]. This approach provides a promising alternative to chemical synthesis for producing biotinylated RNA oligonucleotides with natural backbone linkages and precise length control.
The biotinylation density in transcripts significantly impacts downstream detection sensitivity. Spectroscopic analysis of Bio-11-CTP (λₘₐₓ = 294 nm, ε = 9.3 L mmol⁻¹ cm⁻¹ in Tris-HCl pH 7.5) enables precise quantification of incorporation levels [10]. Optimal detection in hybridization applications typically requires 15-25 biotin moieties per kilobase of RNA, achievable through careful optimization of nucleotide ratios in transcription reactions. Excessive biotin incorporation (>1 biotin per 20-25 nucleotides) can impair hybridization efficiency due to steric interference, while insufficient incorporation reduces detection sensitivity [3] [4].
The linker arm connecting biotin to the cytidine base represents a critical determinant of incorporation efficiency, transcriptional fidelity, and steric accessibility in detection applications. Comparative studies of biotin-X-CTP variants with linker arms ranging from 4 to 16 atoms reveal significant differences in their biochemical behavior during in vitro transcription. Bio-11-CTP, featuring an 11-atom hexanoyl-aminohexanoyl spacer, demonstrates optimal balance between incorporation efficiency and biotin accessibility [1] [10].
Shorter linker arms (e.g., Biotin-4-CTP and Biotin-7-CTP) exhibit higher incorporation rates but suffer from two significant limitations: increased steric hindrance during streptavidin binding and higher susceptibility to polymerase recognition errors. Biotin-4-CTP shows a misincorporation rate approximately 2.5-fold higher than Bio-11-CTP in T7 RNA polymerase transcription systems. This fidelity reduction stems from compromised base pairing stability and altered geometry in the polymerase active site when using compact biotin conjugates. Conversely, longer linkers such as Biotin-14-CTP and Biotin-16-CTP maintain excellent biotin accessibility but demonstrate reduced incorporation efficiency due to increased molecular flexibility and entropic penalties during the nucleotide addition cycle [8] [10].
Table 3: Comparative Analysis of Biotin-X-CTP Variants in Transcription Systems
Biotin-CTP Variant | Linker Length (Atoms) | Relative Incorporation Efficiency | Transcriptional Fidelity | Streptavidin Binding Efficiency |
---|---|---|---|---|
Biotin-4-CTP | 4 | 110% | 65% | 45% |
Biotin-7-CTP | 7 | 98% | 78% | 70% |
Biotin-11-CTP | 11 | 100% | 100% | 100% |
Biotin-14-CTP | 14 | 85% | 98% | 105% |
Biotin-16-CTP | 16 | 75% | 99% | 110% |
The structural flexibility afforded by the 11-atom linker in Bio-11-CTP minimizes interference with RNA secondary structure formation, which is crucial for applications requiring proper RNA folding, such as ribonuclease protection assays and structural studies [8] [10]. This linker length provides sufficient separation between the biotin moiety and the RNA backbone, reducing steric hindrance during hybridization events and enabling efficient streptavidin binding with minimal steric interference. The hexanoyl-aminohexanoyl spacer in Bio-11-CTP also demonstrates superior chemical stability compared to polyethylene glycol-based linkers, particularly under prolonged incubation conditions used in many molecular biology applications [1].
Transcriptional fidelity assessments reveal that Bio-11-CTP maintains error rates comparable to natural nucleotides (approximately 10⁻⁴ errors per base incorporated), significantly lower than biotinylated nucleotides with shorter linkers [6] [8]. This fidelity is attributed to the optimal positioning of the nucleobase within the polymerase active site, allowing proper geometry for Watson-Crick base pairing with template guanine residues. The incorporation of Bio-11-CTP does not induce significant polymerase pausing or backtracking when used at appropriate concentrations (typically 20-30% of total CTP pool), maintaining transcription processivity comparable to natural nucleotide mixtures [4] [7]. This balanced performance profile establishes Bio-11-CTP as the preferred choice for applications requiring high-sensitivity detection without compromising RNA integrity or function.
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